molecular formula C8H5BrN2 B1412616 (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile CAS No. 1616502-81-8

(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile

Cat. No. B1412616
CAS RN: 1616502-81-8
M. Wt: 209.04 g/mol
InChI Key: JGRRIGZCTZOTFC-UHFFFAOYSA-N
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Description

“(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C8H5BrN2 . It has a molecular weight of 209.04 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile” are partially described in the search results. It has a molecular weight of 209.04 g/mol . Other properties like boiling point, melting point, etc., are not provided in the search results.

Scientific Research Applications

Antimycobacterial Activity

A study by Sanna et al. (2002) synthesized a series of compounds, including those similar to (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile, and evaluated their antimycobacterial activities. This research is significant in the field of antitubercular medication development (Sanna et al., 2002).

Antibacterial Activity

Bogdanowicz et al. (2013) utilized a derivative of 2-bromopyridine-3-carbonitrile for synthesizing new cyanopyridine derivatives. These compounds showed promising antibacterial activity against various bacteria, highlighting the potential of (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile in antibacterial drug development (Bogdanowicz et al., 2013).

Synthesis and Characterization

Duan et al. (2006) explored the synthesis of thioglucosides from Raphanus sativus L. seeds, involving compounds structurally related to (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile. This research contributes to understanding the synthesis and properties of such compounds (Duan et al., 2006).

Optical Properties

Percino et al. (2017) investigated the optical properties of crystals, including a derivative of (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile. This study adds to the knowledge of the optical characteristics of such compounds, which can be useful in material science applications (Percino et al., 2017).

Nonlinear Optical Properties

Jinyu et al. (2019) synthesized chalcone derivatives using halopyridyl acceptors, like those in (2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile, to study their nonlinear optical properties. This research has implications for the development of optoelectronic and nonlinear optical devices (Jinyu et al., 2019).

Safety And Hazards

The safety and hazards associated with “(2E)-3-(2-bromopyridin-3-yl)prop-2-enenitrile” are not detailed in the search results .

properties

IUPAC Name

3-(2-bromopyridin-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRIGZCTZOTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromopyridin-3-yl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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